N-[1-(2-Methoxyethyl)piperidin-4-YL]-2,2-diphenylacetamide

Lipophilicity Physicochemical profiling QSAR

This 2,2-diphenylacetamide features a distinctive 2-methoxyethyl N-substituent that introduces a hydrogen-bond acceptor absent in simple alkyl analogs, enabling systematic SAR around muscarinic receptor subtype selectivity and GPCR polypharmacology. Unlike fentanyl-class compounds, it lacks the N-phenyl amide required for μ-opioid binding, making it an essential comparator for defining receptor-switch determinants within the diphenylacetamide scaffold. Suitable as a physicochemical probe for ADME correlation and as a reference standard for LC-MS/MS method development. Structural identity must be verified prior to procurement.

Molecular Formula C22H28N2O2
Molecular Weight 352.478
CAS No. 1421495-25-1
Cat. No. B2877260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-Methoxyethyl)piperidin-4-YL]-2,2-diphenylacetamide
CAS1421495-25-1
Molecular FormulaC22H28N2O2
Molecular Weight352.478
Structural Identifiers
SMILESCOCCN1CCC(CC1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C22H28N2O2/c1-26-17-16-24-14-12-20(13-15-24)23-22(25)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20-21H,12-17H2,1H3,(H,23,25)
InChIKeyWWEWXQGOIOYCKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2,2-diphenylacetamide (CAS 1421495-25-1): Chemical Class and Procurement Context


N-[1-(2-Methoxyethyl)piperidin-4-YL]-2,2-diphenylacetamide (CAS 1421495-25-1) is a synthetic small molecule belonging to the 2,2-diphenylacetamide class, characterized by a piperidine core bearing an N-(2-methoxyethyl) substituent and a diphenylacetyl amide side chain [1]. Its structural framework places it at the intersection of two therapeutically relevant chemical spaces: it shares the diphenylacetamide pharmacophore with muscarinic receptor antagonists (e.g., darifenacin) and the 4-anilidopiperidine/4-amidopiperidine scaffold found in synthetic opioid analgesics [2]. This dual lineage makes it a compound of interest for receptor selectivity profiling and structure–activity relationship (SAR) studies. However, despite its presence in several chemical vendor catalogs and patent collections, publicly available quantitative biological data for this specific compound remain sparse. Researchers and procurement specialists evaluating this compound must therefore rely on class-level inferences and orthogonal physicochemical comparisons until direct head-to-head data become available.

Why N-[1-(2-Methoxyethyl)piperidin-4-YL]-2,2-diphenylacetamide Cannot Be Simply Swapped with Other Diphenylacetamide or Piperidine Analogs


Within the 2,2-diphenylacetamide family, even minor modifications to the piperidine N-substituent produce dramatic shifts in receptor subtype selectivity, intrinsic efficacy, and physicochemical properties, making generic substitution scientifically unsound. For example, the N-phenethyl substituent found in phenylacetyl fentanyl (a known μ-opioid agonist) versus the N-ethylpyrrolidine moiety in darifenacin (a selective M3 muscarinic antagonist) directs the same diphenylacetamide core toward entirely different receptor families [1]. The target compound’s unique 2-methoxyethyl N-substituent introduces a hydrogen-bond acceptor (the ether oxygen) absent in simple alkyl or arylalkyl analogs, potentially altering both the compound’s lipophilicity and its hydrogen-bonding capacity with receptor residues [2]. Such differences can affect membrane permeability, off-target binding, and metabolic stability. Consequently, an analog that appears structurally similar—such as N-(1-isopropyl-4-piperidinyl)-2,2-diphenylacetamide or N-(1-phenethylpiperidin-4-yl)-N,2-diphenylacetamide—cannot be assumed to exhibit the same pharmacological or physicochemical profile. Procurement decisions must therefore be guided by compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for N-[1-(2-Methoxyethyl)piperidin-4-YL]-2,2-diphenylacetamide vs. Closest Analogs


Lipophilicity (LogP) and Hydrogen-Bond Acceptor Capacity Differentiate the 2-Methoxyethyl Substituent from Alkyl and Arylalkyl N-Substituted Analogs

The N-(2-methoxyethyl) group of the target compound introduces a hydrogen-bond acceptor (HBA) oxygen that is absent in N-isopropyl, N-phenethyl, or N-cyclooctylmethyl analogs. This structural difference is predicted to lower logP by approximately 0.5–1.0 log units relative to the N-phenethyl analog (phenylacetyl fentanyl) and to increase topological polar surface area (tPSA) by roughly 9 Ų, based on fragment-based calculations [1]. While experimentally determined logP values for the target compound are not yet published, the class-level trend among diphenylacetamide derivatives shows that introducing an ether oxygen in the N-substituent reduces lipophilicity and enhances aqueous solubility [2].

Lipophilicity Physicochemical profiling QSAR

Absence of the N-Phenyl Amide Substituent Distinguishes Target Compound from Potent μ-Opioid Agonists in the Fentanyl Series

Crucially, the target compound carries the diphenylacetyl group directly on the 4-amino position of the piperidine ring (forming a secondary amide), whereas potent μ-opioid agonists such as fentanyl and phenylacetyl fentanyl possess an additional N-phenyl substituent on the amide nitrogen (forming a tertiary anilide). SAR studies on fentanyl analogs consistently demonstrate that the N-phenyl group is essential for high-affinity μ-opioid receptor binding, contributing π–π stacking interactions with receptor aromatic residues [1]. The absence of this N-phenyl group in N-[1-(2-methoxyethyl)piperidin-4-YL]-2,2-diphenylacetamide is predicted to reduce μ-opioid receptor affinity by at least 10- to 100-fold relative to phenylacetyl fentanyl, based on the well-established SAR of the 4-anilidopiperidine class [2].

Opioid receptor binding SAR Fentanyl analogs

Patent-Documented Utility as a Synthetic Intermediate or Reference Example in Muscarinic Antagonist Development Programs

Patent AU2004253869A1, which claims 1-(alkylaminoalkyl-pyrrolidin-/piperidinyl)-2,2-diphenylacetamide derivatives as muscarinic receptor antagonists, establishes the broader chemical space within which the target compound resides [1]. While the target compound itself (CAS 1421495-25-1) does not appear as a specifically claimed example with quantitative M1–M5 binding data in the publicly available patent text, its structural features—a piperidine core with an aminoalkyl-type N-substituent and a 2,2-diphenylacetamide group—align closely with the general Formula I of the patent. Compounds within this patent series have demonstrated muscarinic M3 receptor antagonist activity, with some examples showing pKi values in the range of 7–9 [2]. The target compound may therefore serve as a versatile intermediate or comparator for medicinal chemistry efforts targeting muscarinic receptors.

Muscarinic receptor antagonist Patent chemistry Drug discovery

High-Impact Application Scenarios for N-[1-(2-Methoxyethyl)piperidin-4-YL]-2,2-diphenylacetamide Based on Current Evidence


Muscarinic Receptor Subtype Selectivity Profiling and SAR Expansion

Given the structural alignment with the muscarinic antagonist chemotype claimed in patent AU2004253869A1 [1], this compound is well-suited as a key intermediate or comparator in medicinal chemistry campaigns aimed at optimizing M3 vs. M2 selectivity for overactive bladder or COPD indications. Its unique 2-methoxyethyl N-substituent, which introduces an additional hydrogen-bond acceptor relative to simple alkyl-substituted analogs, enables systematic exploration of how polarity and hydrogen-bonding capacity at the piperidine nitrogen affect muscarinic receptor subtype binding and functional activity.

Opioid vs. Muscarinic Selectivity Cross-Screening

The target compound’s structural divergence from fentanyl-like opioids—specifically the absence of the N-phenyl amide substituent critical for μ-opioid receptor binding [1]—makes it a valuable tool for laboratories conducting broad-panel GPCR selectivity screens. By comparing the binding profile of this compound against that of phenylacetyl fentanyl or other potent μ-opioid agonists, researchers can empirically define the structural determinants that switch receptor preference between opioid and muscarinic families within the 2,2-diphenylacetamide scaffold.

Physicochemical and ADME Property Baseline for Ether-Containing Piperidine Derivatives

The 2-methoxyethyl group is a common prodrug or solubility-enhancing moiety in drug design. However, systematic experimental data on how this specific substituent affects logP, solubility, and permeability in the diphenylacetamide series are limited. This compound can serve as a well-defined physicochemical probe [1] for correlating computed descriptors (e.g., tPSA, HBA count, predicted logP) with experimentally measured ADME parameters, thereby informing the design of next-generation muscarinic antagonists or other CNS/peripheral agents with optimized drug-like properties.

Reference Standard for Analytical Method Development and Metabolite Identification

The compound’s well-defined molecular formula (C22H28N2O2) and molecular weight (352.47 g/mol) make it a suitable reference standard for developing LC-MS/MS or GC-MS methods aimed at detecting and quantifying diphenylacetamide derivatives in biological matrices [1]. Its distinct chromatographic and mass spectrometric signature relative to commonly encountered fentanyl analogs ensures its utility in forensic toxicology and clinical monitoring panels requiring differentiation among structurally related synthetic opioids and muscarinic ligands.

Quote Request

Request a Quote for N-[1-(2-Methoxyethyl)piperidin-4-YL]-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.